

Application Notes and Protocols for Live-Cell Imaging of Crescentin Dynamics

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Compound of Interest

Compound Name: *CRES protein*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Crescentin (CreS) is a bacterial intermediate filament-like protein found in *Caulobacter crescentus*, responsible for the bacterium's characteristic curved or crescent shape.^{[1][2][3][4]} Live-cell imaging has been instrumental in elucidating the dynamic nature of crescentin filaments, their assembly, and their role throughout the cell cycle.^{[1][5][6]} These application notes provide detailed protocols for visualizing and quantifying crescentin dynamics in living *Caulobacter crescentus* cells, offering insights into bacterial cell morphogenesis and the function of the prokaryotic cytoskeleton.

Core Concepts of Crescentin Dynamics

- Filamentous Structures:** Crescentin assembles into a continuous filamentous structure that extends along the inner curvature of the cell.^{[3][7]}
- Slow Remodeling:** Unlike some other cytoskeletal elements, crescentin filaments are relatively stable and undergo slow remodeling.^{[1][6][8]} The exchange of subunits between the filament and the cytoplasmic pool is a slow process.^{[1][6][8]}
- Role in Cell Curvature:** Crescentin imparts the characteristic crescent shape to *Caulobacter crescentus* by modulating cell wall synthesis.^{[2][3]} Its presence creates a differential growth

rate, with more cell wall material being inserted on the side of the cell opposite to the crescentin filament.[2]

- Interaction with MreB: The proper localization and organization of the crescentin structure are dependent on the actin-like protein MreB.[5]
- Cell Cycle Dynamics: While crescentin protein levels remain relatively constant throughout the cell cycle, the filament elongates as the cell grows.[9] Significant rearrangements of the crescentin structure are observed at the onset of cell division.[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from live-cell imaging studies of crescentin dynamics.

Parameter	Value	Method	Reference
FRAP Half-time of Recovery ($t_{1/2}$)	27 ± 3 min	Fluorescence Recovery After Photobleaching (FRAP)	[6][8]
FRAP Half-time of Recovery ($t_{1/2}$)	26–50 min	Fluorescence Recovery After Photobleaching (FRAP)	[8]
Filament Width (in vitro)	~10 nm	Electron Microscopy	[10]
Filament Width (in vitro, paired bundles)	17 - 20 nm	Electron Microscopy	[11]

Experimental Protocols

Protocol 1: Construction of Crescentin-GFP Fusion Strain

This protocol describes the generation of a *Caulobacter crescentus* strain expressing a crescentin-Green Fluorescent Protein (GFP) fusion protein for live-cell imaging.

Materials:

- *Caulobacter crescentus* wild-type strain (e.g., CB15N)
- Plasmid vector for gene replacement in *C. crescentus*
- gfp gene sequence
- Restriction enzymes and T4 DNA ligase
- Electroporator
- PYE (Peptone-Yeast Extract) medium
- Appropriate antibiotics

Procedure:

- Plasmid Construction:
 - Clone the creS gene and its flanking regions into a suitable suicide vector for *C. crescentus*.
 - Insert the gfp coding sequence in-frame at the 3' end of the creS gene to create a creS-gfp fusion construct. Ensure no stop codon is present between creS and gfp.
 - Verify the construct by restriction digest and DNA sequencing.
- Transformation into *E. coli*:
 - Transform the constructed plasmid into an *E. coli* strain suitable for conjugation with *C. crescentus* (e.g., S17-1).
- Conjugation and Allelic Exchange:

- Grow cultures of the *E. coli* donor strain and the *C. crescentus* recipient strain to mid-log phase.
- Mix the donor and recipient cells on a PYE agar plate and incubate to allow for conjugation.
- Plate the conjugation mixture onto PYE agar plates containing an antibiotic to select against the *E. coli* donor and an antibiotic to select for *C. crescentus* cells that have integrated the plasmid.
- Select for colonies that have undergone a second recombination event, resulting in the replacement of the wild-type *creS* gene with the *creS-gfp* fusion. This can be done using a counter-selection marker on the plasmid.
- Verification of the Fusion Strain:
 - Confirm the correct genomic integration of the *creS-gfp* fusion by PCR and DNA sequencing.
 - Verify the expression of the Crescentin-GFP fusion protein by Western blotting using antibodies against GFP and crescentin.
 - Confirm the localization of the Crescentin-GFP fusion protein along the inner curvature of the cell using fluorescence microscopy.

Protocol 2: Live-Cell Imaging of Crescentin-GFP

This protocol details the procedure for preparing and imaging live *Caulobacter crescentus* cells expressing Crescentin-GFP.

Materials:

- *C. crescentus* strain expressing Crescentin-GFP
- PYE medium
- Agarose

- Microscope slides and coverslips
- Fluorescence microscope equipped with a high-resolution camera and appropriate filter sets for GFP. An environmental chamber to maintain temperature is recommended.

Procedure:

- Cell Culture:
 - Grow the *C. crescentus* Crescentin-GFP strain in PYE medium at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.3-0.5).
- Preparation of Agarose Pads:
 - Prepare a 1% (w/v) solution of low-melting-point agarose in PYE medium.
 - Heat the solution until the agarose is completely dissolved.
 - Pipette a small drop (e.g., 3-5 µL) of the molten agarose solution onto a clean microscope slide.
 - Quickly place another microscope slide on top to create a thin, flat agarose pad.
 - Once solidified, gently slide the top slide off.
- Mounting Cells:
 - Take a 1-2 µL aliquot of the cell culture and spot it onto the center of the agarose pad.
 - Allow the liquid to absorb into the pad for a minute.
 - Carefully place a coverslip over the cells on the agarose pad, avoiding air bubbles.
 - Seal the edges of the coverslip with VALAP (a 1:1:1 mixture of vaseline, lanolin, and paraffin) or nail polish to prevent drying during imaging.
- Microscopy:
 - Place the slide on the microscope stage.

- Locate the cells using phase-contrast or DIC microscopy.
- Switch to fluorescence microscopy to visualize the Crescentin-GFP signal. Use appropriate excitation and emission filters for GFP (e.g., excitation ~488 nm, emission ~509 nm).
- Acquire images using a high-sensitivity camera. For time-lapse imaging, acquire images at regular intervals (e.g., every 5-10 minutes) to observe the dynamics of the crescentin filament during cell growth and division.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the mobility and dynamics of fluorescently labeled proteins in live cells. This protocol is adapted for studying the dynamics of Crescentin-GFP.

Materials:

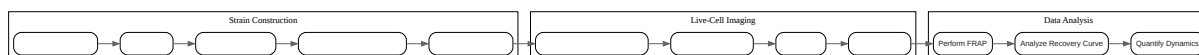
- *C. crescentus* strain expressing Crescentin-GFP mounted on an agarose pad as described in Protocol 2.
- A confocal or TIRF microscope equipped with a high-power laser for photobleaching and a sensitive detector.

Procedure:

- Pre-bleach Imaging:
 - Identify a cell with a clearly visible Crescentin-GFP filament.
 - Acquire a few images at low laser power to establish the initial fluorescence intensity of the filament.
- Photobleaching:
 - Define a region of interest (ROI) over a portion of the Crescentin-GFP filament.

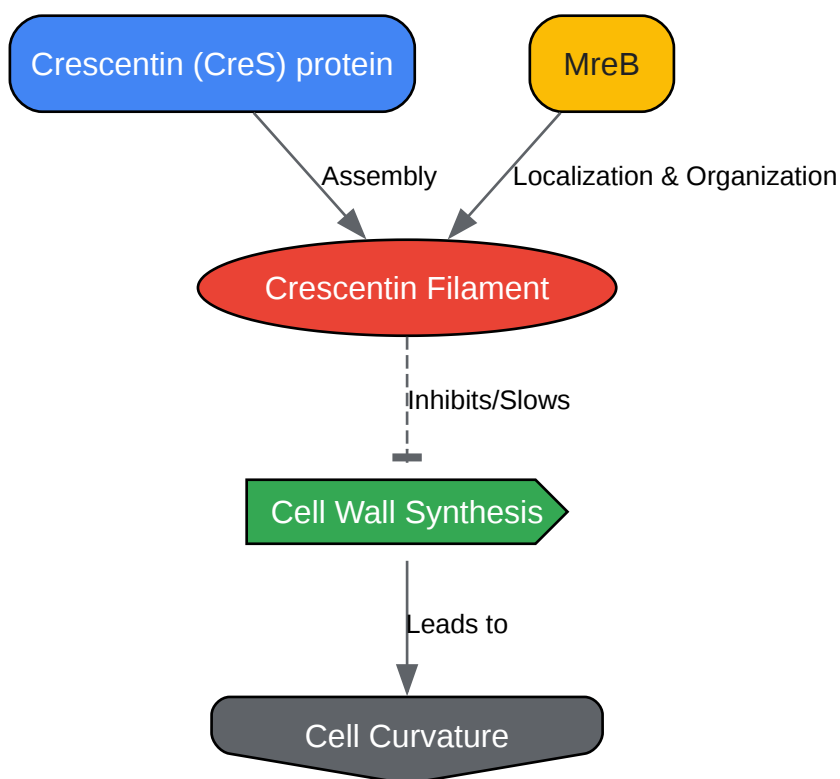
- Expose the ROI to a brief, high-intensity laser pulse to photobleach the GFP molecules within that region.
- Post-bleach Imaging:
 - Immediately after photobleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency will depend on the expected recovery rate; for the slow dynamics of crescentin, intervals of several minutes are appropriate.[\[6\]](#)[\[8\]](#)
- Data Analysis:
 - Measure the fluorescence intensity of the bleached region, a non-bleached control region within the same cell, and a background region over time.
 - Correct for photobleaching during image acquisition by normalizing the intensity of the bleached region to the intensity of the control region.
 - Plot the normalized fluorescence intensity in the bleached region over time.
 - Fit the recovery curve to an appropriate model (e.g., a single or double exponential function) to determine the half-time of recovery ($t_{1/2}$) and the mobile fraction of the protein.

Diagrams



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Caption: Experimental workflow for live-cell imaging of crescentin.



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Caption: Simplified model of crescentin function and regulation.

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